methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Scientific Research Applications
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes include:
Formation of Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Functionalization: The pyridazine ring is then functionalized with various substituents, including the methoxyphenyl group and piperidine carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine core structures.
Piperidine Derivatives: Compounds containing the piperidine moiety.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group.
Uniqueness
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-22-10-6-4-7-18(22)21-11-12-23(28-27-21)29-15-13-17(14-16-29)24(30)26-20-9-5-3-8-19(20)25(31)33-2/h3-12,17H,13-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYSZKXYVCVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.